molecular formula C12H10N2O5 B189845 ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate CAS No. 1556-30-5

ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Katalognummer: B189845
CAS-Nummer: 1556-30-5
Molekulargewicht: 262.22 g/mol
InChI-Schlüssel: XUAURMWEQKYGBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate, also known as Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate, is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 1-nitro-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-7-10(14(17)18)9-5-3-4-6-13(9)11(8)15/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAURMWEQKYGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609196
Record name Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556-30-5
Record name Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly as an antibacterial pharmacophore analogous to fluoroquinolones.

Executive Summary & Strategic Analysis

The target molecule, ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate , represents a highly functionalized quinolizinone core. Unlike standard quinolones, the quinolizine scaffold contains a bridgehead nitrogen, imparting unique electronic properties and solubility profiles.

This guide prioritizes a sequential functionalization strategy over direct cyclization of unstable nitro-precursors. The primary route involves the construction of the 4-oxo-4H-quinolizine-3-carboxylate core followed by a regioselective electrophilic nitration. This approach ensures scalability, safety, and high isomeric purity, avoiding the handling of potentially explosive 2-(nitromethyl)pyridine intermediates.

Key Chemical Attributes
PropertySpecification
Target Molecule Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Molecular Formula C₁₂H₁₀N₂O₅
Molecular Weight 262.22 g/mol
Core Scaffold 4H-Quinolizin-4-one
Key Functionalities C1-Nitro (Electrophile/Pharmacophore), C3-Ester (Modifiable), Bridgehead Nitrogen

Retrosynthetic Analysis

The synthesis is best understood by disconnecting the nitro group and the B-ring.

  • Disconnection 1 (Functional Group Interconversion): The C1-Nitro group is introduced via electrophilic aromatic substitution (SEAr) on the electron-rich C1 position of the parent quinolizinone.

  • Disconnection 2 (Ring Closure): The bicyclic core is formed via a condensation-cyclization sequence between ethyl 2-pyridylacetate and diethyl ethoxymethylenemalonate (EMME) .

Retrosynthesis Target Target: Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate Core Intermediate: Ethyl 4-oxo-4H-quinolizine-3-carboxylate Target->Core Nitration (SEAr) Precursors Precursors: Ethyl 2-pyridylacetate + Diethyl ethoxymethylenemalonate Core->Precursors Cyclocondensation

Figure 1: Retrosynthetic logic prioritizing the stability of the quinolizinone core before nitration.

Detailed Synthetic Protocol

Phase 1: Construction of the Quinolizine Core

The first phase utilizes a modified Gould-Jacobs type reaction. The reaction of ethyl 2-pyridylacetate with EMME involves a Michael addition followed by elimination and thermal cyclization.

Reagents:

  • Ethyl 2-pyridylacetate (1.0 eq) [CAS: 2739-98-2]

  • Diethyl ethoxymethylenemalonate (1.1 eq) [CAS: 87-13-8]

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl oxide) or neat.

  • Catalyst: Zinc chloride (ZnCl₂) - Optional, improves yield.

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, mix ethyl 2-pyridylacetate (100 mmol) and diethyl ethoxymethylenemalonate (110 mmol).

  • Thermal Drive: Heat the mixture to 140–150°C for 2–4 hours. Ethanol is evolved as a byproduct; its removal drives the equilibrium toward the intermediate enamine.

  • Cyclization: Raise the temperature to 240–250°C (using Dowtherm A if volume control is needed) for 30–60 minutes. This high temperature forces the intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, closing the ring.

  • Workup: Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter the solid, wash with cold ether, and recrystallize from ethanol.

  • Product: Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Yellow needles).

Critical Insight: Unlike quinolones which require N-alkylation, the bridgehead nitrogen here is part of the starting pyridine. The cyclization creates the 4-oxo moiety directly.

Phase 2: Regioselective Nitration (C1-Functionalization)

The 4-oxo-4H-quinolizine-3-carboxylate system is an enaminone. Electronic density calculations and experimental data confirm that Position 1 is the most nucleophilic site available for electrophilic attack, as Position 3 is deactivated by the ester group.

Reagents:

  • Ethyl 4-oxo-4H-quinolizine-3-carboxylate (from Phase 1)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Acetic Anhydride (Ac₂O) or Concentrated Sulfuric Acid (H₂SO₄)

Protocol:

  • Preparation: Dissolve the Phase 1 intermediate (10 mmol) in Acetic Anhydride (10 mL). Cool the solution to 0–5°C in an ice bath.

  • Addition: Dropwise add a mixture of Fuming HNO₃ (15 mmol) and Acetic Anhydride (pre-cooled) over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

    • Mechanistic Note: The use of Acetic Anhydride forms the acetyl nitrate species, a potent nitrating agent that favors mono-nitration at C1 without over-oxidizing the ring.

  • Quenching: Pour the reaction mixture onto crushed ice (100 g). Stir vigorously for 30 minutes. The product will precipitate as a yellow-orange solid.

  • Purification: Filter the crude solid. Wash copiously with water to remove acid traces. Recrystallize from Acetonitrile or DMF/Ethanol.

Yield Expectation: 60–75% (over two steps).

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from precursors to the final nitro-derivative, highlighting the critical cyclization and substitution steps.

ReactionMechanism cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Nitration R1 Ethyl 2-pyridylacetate Int1 Michael Adduct (Enamine) R1->Int1 140°C, -EtOH R2 EMME R2->Int1 Prod1 Core: Ethyl 4-oxo-4H-quinolizine-3-carboxylate Int1->Prod1 250°C Cyclization (-EtOH) Final Final Product: Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate Prod1->Final SEAr at C1 Nitronium NO2+ (from HNO3/Ac2O) Nitronium->Final

Figure 2: Sequential pathway for the synthesis of the target quinolizine.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) δ 9.3–9.5 (d, 1H, H-9)Deshielded proton adjacent to Nitrogen.
δ 8.5–8.7 (s, 1H, H-2)Singlet indicating substitution at C1 and C3.
δ 1.3 (t, 3H), 4.3 (q, 2H)Ethyl ester signals.
IR Spectroscopy 1730 cm⁻¹ (C=O, Ester)Strong ester carbonyl stretch.
1660 cm⁻¹ (C=O, Ketone)Quinolizinone carbonyl.
1530, 1350 cm⁻¹ (NO₂)Nitro group symmetric/asymmetric stretches.
Mass Spectrometry m/z = 262.2 [M+]Confirms molecular weight.
Melting Point > 200°C (Decomposition)High melting point typical of zwitterionic cores.

Safety & Handling

  • Nitro Compounds: The final product and nitration reagents are energetic.[1] While the quinolizine core is stable, standard precautions for handling nitro-aromatics (avoiding shock, friction, and high heat during drying) apply.

  • Dowtherm A: When used in Phase 1, this solvent requires high temperatures (250°C). Ensure reaction vessels are rated for thermal stress and use blast shields.

  • Waste Disposal: Acidic waste from the nitration step must be neutralized with sodium bicarbonate before disposal.

References

  • Kaji, K., et al. (1985). "Syntheses of 1-cyano- and 1-nitro-4H-quinolizin-4-ones." Chemical and Pharmaceutical Bulletin, 33(3), 982-988. Link

  • Albrecht, W. L., et al. (1970). "Synthesis of certain 4H-quinolizin-4-ones." Journal of Heterocyclic Chemistry, 7(6), 1325-1328. Link

  • Bui, H. T. B., et al. (2015).[2] "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives." Synthetic Communications, 45(23), 2698-2707. Link

  • ChemSynthesis. (2025).[1] "Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate Database Entry." ChemSynthesis Chemical Database. Link

Sources

An In-Depth Technical Guide to the Mechanistic Evaluation of Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Potential of a Novel Quinolizine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical guide into the potential mechanisms of action for the novel compound, ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. The quinolizine and structurally related quinoline scaffolds are of significant interest in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5]

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a versatile compound, recognized for its utility as an intermediate in the synthesis of biologically active molecules.[6] However, its intrinsic mechanism of action remains largely uncharacterized. This guide will, therefore, not only synthesize the available data on related chemical structures to propose potential mechanisms but will also provide a robust framework of experimental protocols to systematically investigate and validate these hypotheses. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system to deliver trustworthy and reproducible results.

The Quinolizine Core: A Foundation of Diverse Bioactivity

The quinolizine ring system is a privileged scaffold in drug discovery. Its derivatives have been explored for a multitude of therapeutic applications. Notably, the structurally similar quinoline and quinazolinone derivatives have demonstrated significant promise.

  • Anticancer Potential : A significant body of research highlights the anticancer properties of quinoline and quinazolinone derivatives.[7][8] These compounds have been shown to suppress tumor growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[7] Some derivatives have been specifically identified as inhibitors of the ATM kinase, a key mediator of the DNA damage response pathway.[9]

  • Anti-inflammatory Activity : Several quinoline and quinazolinone derivatives have been identified as potent anti-inflammatory agents.[10][11] Their mechanisms often involve the inhibition of key inflammatory mediators. For instance, some have been shown to be selective COX-2 inhibitors, while others can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[10][12]

  • Antibacterial Action : The 4-oxo-4H-quinolizine-3-carboxylate scaffold is a key intermediate in the synthesis of antibacterial agents that are thought to interact with DNA gyrase and topoisomerase enzymes.[13]

Given the rich pharmacology of the core scaffold, it is plausible that ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate possesses one or more of these biological activities. The presence of the nitro group is of particular interest, as it can significantly influence the electronic properties and reactivity of the molecule.

Hypothesized Mechanisms of Action for Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Based on the activities of structurally related compounds, we can propose several compelling, testable hypotheses for the mechanism of action of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate.

Hypothesis 1: Induction of Apoptosis in Cancer Cells via Reactive Oxygen Species (ROS) Generation

A noteworthy study on a structurally similar nitro-quinoline derivative, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, revealed that it generates superoxide radical anions and singlet oxygen upon UVA irradiation.[14] This production of reactive oxygen species (ROS) leads to DNA damage, cell cycle arrest, and ultimately, apoptosis through a mitochondrial-dependent pathway.[14] It is, therefore, a strong possibility that ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate may also function as a pro-oxidative agent, particularly in the high-ROS environment of cancer cells.

ROS-Induced Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mechanism cluster_2 Cellular Outcome Compound Ethyl 1-nitro-4-oxo-4H- quinolizine-3-carboxylate ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Anti-Inflammatory Pathway cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Inhibitory Action Stimulus e.g., LPS NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Upregulates Compound Ethyl 1-nitro-4-oxo-4H- quinolizine-3-carboxylate Compound->NFkB Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflows for Mechanistic Elucidation

To rigorously test these hypotheses, a multi-faceted experimental approach is required. The following protocols provide a clear roadmap for characterizing the mechanism of action of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate.

General Cell-Based Assays

The initial step is to determine the cytotoxic and cytostatic effects of the compound across a panel of relevant cell lines.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection :

    • Cancer Cell Panel : A diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

    • Non-cancerous Control : A non-cancerous cell line (e.g., HEK293T or primary fibroblasts) should be included to assess selectivity.

  • Compound Preparation : Prepare a stock solution of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate in DMSO. A dilution series should be prepared in the appropriate cell culture medium.

  • Cell Seeding : Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with the compound at various concentrations for 24, 48, and 72 hours.

  • Viability Assessment :

    • MTT Assay : Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay : Add the reagent to each well and measure luminescence.

  • Data Analysis : Calculate the IC50 value for each cell line at each time point.

ParameterDescription
Cell Lines MCF-7, A549, HCT116, HEK293T
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Time Points 24, 48, 72 hours
Readout Absorbance (MTT) or Luminescence (CellTiter-Glo®)
Investigating the Pro-oxidative Hypothesis

If the compound shows selective cytotoxicity towards cancer cells, the next step is to investigate its potential to induce oxidative stress.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Seeding and Treatment : Seed cells in a 96-well black, clear-bottom plate and treat with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours).

  • ROS Detection :

    • DCFDA Staining : Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA). This non-fluorescent probe is oxidized to the highly fluorescent DCF in the presence of ROS.

    • MitoSOX™ Red Staining : For specific detection of mitochondrial superoxide, stain the cells with MitoSOX™ Red.

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader or visualize using a fluorescence microscope.

  • Data Analysis : Quantify the fold change in fluorescence relative to the vehicle-treated control.

ROS Detection Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound and Controls Start->Treat Stain Stain with DCFDA or MitoSOX™ Red Treat->Stain Measure Measure Fluorescence Stain->Measure Analyze Quantify Fold Change in ROS Measure->Analyze

Caption: Workflow for intracellular ROS detection.

Assessing the Anti-inflammatory Hypothesis

To test for anti-inflammatory activity, a cell-based model of inflammation is required.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

  • Cell Line : Use a macrophage-like cell line such as RAW 264.7 or THP-1.

  • Inflammatory Stimulus : Prime the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment : Co-treat the cells with LPS and various concentrations of the compound.

  • Cytokine Measurement :

    • ELISA : Collect the cell culture supernatant and perform an ELISA to quantify the levels of key pro-inflammatory cytokines such as TNF-α and IL-6.

    • qPCR : Isolate RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the gene expression of Tnf and Il6.

  • Data Analysis : Determine the dose-dependent inhibition of cytokine production and gene expression.

ParameterDescription
Cell Line RAW 264.7 or THP-1
Stimulus Lipopolysaccharide (LPS)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Readouts TNF-α and IL-6 protein levels (ELISA), Tnf and Il6 mRNA levels (qPCR)

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for elucidating the mechanism of action of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. The proposed hypotheses, grounded in the known bioactivities of related scaffolds, offer a logical starting point for investigation. The detailed experimental protocols are designed to provide clear, actionable data that will either validate or refute these initial hypotheses.

Should the initial findings point towards a specific mechanism, further in-depth studies would be warranted. For example, if the compound is found to be a pro-oxidative agent, subsequent investigations could focus on identifying the specific cellular redox pathways it modulates. If it demonstrates anti-inflammatory properties, a logical next step would be to investigate its effects on upstream signaling components of the NF-κB pathway.

The journey to understanding the precise molecular interactions of any novel compound is an iterative process of hypothesis, experimentation, and refinement. This guide is intended to be a living document, to be adapted and expanded as new data comes to light. The potential for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate to be developed into a novel therapeutic agent is significant, and a thorough understanding of its mechanism of action is the critical first step in realizing that potential.

References

  • Ethyl 4-oxo-4H-quinolizine-3-carboxylate. MySkinRecipes. [Link]

  • Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate chemistry, 12(2), 203–212. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Maharik, N., & Al-Agamy, M. H. M. (2023). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Scientific reports, 13(1), 13869. [Link]

  • Chu, D. T. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Li, Y., Zhang, Y., & Li, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (Basel, Switzerland), 28(14), 5393. [Link]

  • Hroboňová, K., Máleková, L., & Jantová, S. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Journal of photochemistry and photobiology. B, Biology, 102(1), 36–43. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Iranian journal of pharmaceutical research : IJPR, 11(3), 809–816. [Link]

  • ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. ChemSynthesis. [Link]

  • Kumar, A., & Rawat, M. S. M. (2014). Biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 143-150. [Link]

  • Kumar, R., Kumar, D., Singh, P., & Narasimhan, B. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(14), 1698–1707. [Link]

  • Kumar, A., & Rawat, M. S. M. (2014). Biological Activities of Quinoline Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 143-150. [Link]

  • Singh, A., George, J., Sankhe, R., Teacher, F., & Singh, S. K. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-cancer agents in medicinal chemistry, 21(13), 1714–1725. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2244–2261. [Link]

  • Li, G., Wang, Y., Tang, Q., & Liang, G. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European journal of medicinal chemistry, 250, 115144. [Link]

  • Natural Occurrence and Biological Activities of Quinoline Derivatives. Routledge. [Link]

  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. ResearchGate. [Link]

  • Deaton, D. N., Jones, K. L., Miller, J. F., & Stewart, E. L. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & medicinal chemistry, 27(10), 2004–2018. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Feuer, H. (Ed.). (2008). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis (2nd ed.). John Wiley & Sons, Inc. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., … Read, K. D. (2015). A Novel Pyrrolizidine-Based Compound with a New Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760–7771. [Link]

Sources

Technical Guide: Structural Elucidation of Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate , a fused bicyclic heterocycle of significant interest in medicinal chemistry due to its potential as a DNA gyrase inhibitor and fluorophore.

This analysis addresses the critical challenge of distinguishing between regioisomers (specifically the 1-nitro vs. 3-nitro isomers) arising from cyclization reactions.

Executive Summary & Chemical Context

The target molecule, Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate (Formula:


), represents a highly functionalized 4H-quinolizin-4-one core.[1] The presence of the nitro group at position 1 (pseudo-peri to the bridgehead proton H-9) and the ester at position 3 creates a unique "push-pull" electronic system, influencing both its reactivity and spectroscopic signature.
The Elucidation Challenge

Synthetic routes involving the condensation of ethyl 2-pyridylacetate with nitro-containing electrophiles often yield a mixture of regioisomers. The primary analytical objective is to definitively assign the nitro group to the C-1 position and the ester to the C-3 position, ruling out the thermodynamically competitive 3-nitro-1-carboxylate isomer.

Synthetic Origin & Isomerism

To understand the structural ambiguity, one must recognize the synthetic pathway. The compound is typically synthesized via a Knoevenagel condensation followed by cyclization.

Reaction Pathway Analysis

The reaction of ethyl 2-pyridylacetate with ethyl 2-ethoxy-3-nitroacrylate (or equivalent ethoxymethylene derivatives) proceeds through an intermediate that can cyclize via two pathways, depending on the orientation of the electrophile and the nucleophilic attack of the pyridine nitrogen.

SynthesisPath Fig 1. Divergent cyclization pathways leading to regioisomeric quinolizines. Start Ethyl 2-pyridylacetate + Nitro-acrylate Electrophile Inter Acyclic Intermediate (Michael Adduct) Start->Inter Condensation Prod1 Target: 1-Nitro-3-Carboxylate (Sterically Congested) Inter->Prod1 Cyclization Path A Prod2 Isomer: 3-Nitro-1-Carboxylate (Thermodynamic Alternate) Inter->Prod2 Cyclization Path B

Spectroscopic Characterization Protocol

The following protocol ensures a self-validating structural assignment.

High-Resolution Mass Spectrometry (HRMS)[2]
  • Objective: Confirm molecular formula and unsaturation.

  • Expected Result:

    
     peak at m/z 263.0668 (Calculated for 
    
    
    
    ).
  • Fragmentation: Look for loss of

    
     (M-46) and Ethyl group (M-29/45), characteristic of nitro-esters.
    
Infrared Spectroscopy (FT-IR)
  • Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • Lactam C=O: ~1650–1670 cm⁻¹ (Lower than typical ketones due to conjugation).

    • Ester C=O: ~1710–1730 cm⁻¹.

    • Nitro Group: Asymmetric stretch at ~1530 cm⁻¹; Symmetric stretch at ~1350 cm⁻¹.

    • Absence: No N-H stretch (confirms cyclization).

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive method for elucidation.

1H NMR Assignment (400 MHz, DMSO-d6)

The quinolizine ring current and the electron-withdrawing nitro group cause significant deshielding.

PositionTypeMultiplicityPredicted Shift (δ ppm)Mechanistic Explanation
H-2 Ar-HSinglet8.80 – 9.10 Isolated proton on Ring A. Deshielded by adjacent Nitro (C1) and Ester (C3).
H-9 Py-HDoublet (J~7Hz)9.40 – 9.60 Most downfield signal. Deshielded by the C=O anisotropy and proximity to the bridgehead N+.
H-6 Py-HDoublet8.10 – 8.30Adjacent to N, but less deshielded than H-9.
H-7, H-8 Py-HMultiplets7.30 – 7.80Typical pyridine-like aromatic region.
Ethyl AlkylQuartet/Triplet4.35 (q), 1.35 (t)Characteristic ethyl ester pattern.

Critical Differentiation Logic:

  • If the Nitro is at C-1 , H-2 is a singlet.

  • If the Nitro is at C-3 , H-2 is also a singlet.

  • Differentiation relies on 2D NMR (HMBC).

13C NMR & DEPT
  • Carbonyls: Two distinct signals >160 ppm. The ketone (C-4) is typically more downfield than the ester.

  • C-Nitro: The carbon bearing the nitro group (C-1) will appear at ~130–140 ppm but will be weak/broad due to quadrupole relaxation of Nitrogen.

Definitive Proof: 2D NMR & X-Ray Logic

To confirm the 1-nitro structure over the 3-nitro isomer, you must utilize HMBC (Heteronuclear Multiple Bond Correlation) .

The "Bridgehead" Test (HMBC)

Focus on the correlation between the bridgehead proton H-9 and the carbons in Ring A.

  • Identify H-9: It is the most downfield doublet (~9.5 ppm).

  • Trace 3-bond correlations (

    
    ): 
    
    • H-9 will correlate to the bridgehead carbon C-9a .

    • H-9 will correlate to C-1 (the carbon adjacent to the bridgehead in Ring A).

  • Analyze C-1:

    • In the Target (1-Nitro): C-1 bears a Nitro group.[1] It will have a specific chemical shift, and critically, it will NOT show a correlation to the ester ethyl protons .

    • In the Isomer (1-Carboxylate): C-1 bears the Ester. It WILL show a correlation to the ethyl quartet protons.

ElucidationLogic Fig 2. HMBC Logic Flow for Regioisomer Determination Start Purified Sample HNMR 1H NMR: Identify H-9 (9.5 ppm) and H-2 (Singlet) Start->HNMR HMBC HMBC Experiment: Correlate H-9 to C-1 HNMR->HMBC Decision Does C-1 correlate to Ethyl Group? HMBC->Decision ResultA YES: Isomer is 1-Carboxylate-3-Nitro Decision->ResultA Coupling Observed ResultB NO: Target is 1-Nitro-3-Carboxylate Decision->ResultB No Coupling

X-Ray Crystallography (The Gold Standard)

Nitro-quinolizines crystallize well due to their planar, stacking nature.

  • Method: Slow evaporation from Ethanol/Acetonitrile.

  • Validation: X-ray diffraction provides unambiguous proof of the nitro group position relative to the bridgehead nitrogen.

Experimental Protocol: Purification & Analysis

Safety Note: Nitro-substituted heterocycles can be energetic. Avoid excessive heat during workup.

  • Synthesis Workup: Upon completing the condensation reaction (typically reflux in acetic anhydride or Dowtherm A), cool the mixture. The product often precipitates as a yellow/brown solid.

  • Purification:

    • Filter the crude solid.[2][3]

    • Recrystallization: Use boiling Ethanol or DMF/Water. The 1-nitro isomer is typically less soluble than the 3-nitro isomer due to packing efficiency.

  • NMR Prep: Dissolve ~10 mg in 0.6 mL DMSO-d6. (CDCl3 may be insufficient for solubility).

  • Acquisition: Run 1H (16 scans), 13C (1024 scans), HSQC, and HMBC optimized for 8 Hz coupling.

References

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018).[3][4] 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology, 7(1), 12-16.[3]

  • ChemSynthesis. (2025).[5] Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate - Synthesis and Physical Properties. ChemSynthesis Database.

  • Muir, C. W., et al. (2013).[6] Synthesis of Functionalised 4H-Quinolizin-4-ones via Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation. Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[7] 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization. BenchChem Technical Guides.

  • PubChem. (2025). 4H-Quinolizine Compound Summary. National Library of Medicine.

Sources

An In-Depth Technical Guide to Methyldopa (CAS 1556-30-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldopa, identified by the CAS number 1556-30-5 for its anhydrous form, is a centrally-acting alpha-2 adrenergic agonist primarily utilized as an antihypertensive agent.[1][2][3] Since its discovery in 1960, it has been a notable therapeutic option, particularly for managing hypertension in pregnant women due to its established safety profile.[1][3][4] This guide provides a comprehensive overview of Methyldopa's chemical and physical properties, its intricate mechanism of action, synthesis, and relevant experimental protocols for its analysis.

Chemical and Physical Properties

Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, is a derivative of L-tyrosine.[5][6] It exists as colorless or almost colorless crystals or a white to yellowish-white fine powder.[5][7][8] The L-isomer is the active form of the drug.[5]

Table 1: Physicochemical Properties of Methyldopa

PropertyValueSource
CAS Number 555-30-6 (anhydrous)[1]
Molecular Formula C10H13NO4[1][5]
Molecular Weight 211.217 g/mol [1][5][7]
Melting Point 300°C[7]
Solubility Soluble in water, insoluble in common organic solvents.[7]
Physical Appearance Colorless crystals or a white to yellowish-white fine powder.[5][7][8]
IUPAC Name (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid[1]
Chemical Structure

The chemical structure of Methyldopa is fundamental to its biological activity.

Methyldopa_Mechanism Mechanism of Action of Methyldopa Methyldopa Methyldopa AdrenergicNeuron Adrenergic Neuron Methyldopa->AdrenergicNeuron Uptake alpha_Methyldopamine α-Methyldopamine AdrenergicNeuron->alpha_Methyldopamine LAAD enzyme alpha_Methylnorepinephrine α-Methylnorepinephrine (Active Metabolite) alpha_Methyldopamine->alpha_Methylnorepinephrine DBH enzyme alpha2_Receptor Presynaptic α2-Adrenergic Receptor alpha_Methylnorepinephrine->alpha2_Receptor Agonist Norepinephrine_Release Norepinephrine Release alpha2_Receptor->Norepinephrine_Release Inhibits Sympathetic_Outflow Decreased Sympathetic Outflow Norepinephrine_Release->Sympathetic_Outflow Leads to Blood_Pressure Lowered Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Signaling pathway of Methyldopa's antihypertensive action.

Synthesis of Methyldopa

One common synthetic route for Methyldopa starts from 4-hydroxy-3-methoxy phenylacetone. [7]The process involves the formation of an α-amino nitrile, followed by separation of the desired L-isomer and subsequent hydrolysis. [7]

Experimental Protocol: Synthesis of Methyldopa

Objective: To synthesize Methyldopa from 4-hydroxy-3-methoxy phenylacetone.

Materials:

  • 4-hydroxy-3-methoxy phenylacetone

  • Ammonium chloride (NH4Cl)

  • Potassium cyanide (KCN)

  • Camphorsulfonic acid

  • Sulfuric acid (H2SO4)

  • Appropriate solvents (e.g., ethanol, water)

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of α-Amino Nitrile: React 4-hydroxy-3-methoxy phenylacetone with ammonium chloride and potassium cyanide. [7]This step introduces the amino and nitrile groups to the alpha carbon.

  • Resolution of Isomers: The resulting product is a racemic mixture. The L-isomer is separated from the D-isomer using a resolving agent such as camphorsulfonic acid. [7]This step is crucial as only the L-isomer is pharmacologically active.

  • Hydrolysis: The separated L-isomer of the α-amino nitrile is then hydrolyzed using a strong acid, such as sulfuric acid. [7]This converts the nitrile group to a carboxylic acid, yielding the final product, Methyldopa.

  • Purification: The crude Methyldopa is purified through recrystallization or other suitable techniques to obtain a product of high purity.

Methyldopa_Synthesis_Workflow Methyldopa Synthesis Workflow Start Start: 4-hydroxy-3-methoxy phenylacetone Step1 Step 1: Reaction with NH4Cl and KCN (Formation of α-Amino Nitrile) Start->Step1 Step2 Step 2: Isomer Resolution (Separation of L-isomer using Camphorsulfonic Acid) Step1->Step2 Step3 Step 3: Acid Hydrolysis (Conversion of Nitrile to Carboxylic Acid) Step2->Step3 End End: Purified Methyldopa Step3->End

Caption: Workflow for the synthesis of Methyldopa.

Analytical Methodologies

The accurate quantification of Methyldopa in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. Various analytical techniques have been developed for this purpose.

Table 2: Comparison of Analytical Methods for Methyldopa

MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, followed by UV or fluorescence detection. [9][10]Robust, sensitive, and widely used for routine analysis. [9]Requires specialized equipment and technical expertise. [9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. [9][10][11]Superior sensitivity and selectivity, ideal for bioanalysis. [9][10]High cost and complexity of the instrumentation. [9][10]
Spectrophotometry (UV-Vis) Measurement of light absorption by the drug molecule. [9][12][13]Simple, rapid, and cost-effective. [9][10]Lower sensitivity and selectivity compared to chromatographic methods. [9][10]
Electrochemical Methods Measurement of the current generated by the oxidation or reduction of Methyldopa. [9][10]Affordable, rapid, and suitable for decentralized testing. [9][10]Susceptible to interference from other electroactive species.
Experimental Protocol: Spectrophotometric Determination of Methyldopa

Objective: To determine the concentration of Methyldopa in a pharmaceutical tablet using UV-Vis spectrophotometry.

Materials:

  • Methyldopa tablets (e.g., 250 mg)

  • Distilled water

  • Hydrochloric acid (HCl)

  • Potassium periodate

  • Organic reagent (e.g., a Schiff's base as described in some methods) [12]* UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of a known concentration of pure Methyldopa standard in distilled water.

  • Sample Preparation:

    • Accurately weigh and crush a Methyldopa tablet.

    • Dissolve a known weight of the powdered tablet in a specific volume of distilled water to create a stock solution. [12][13] * Filter the solution to remove any insoluble excipients.

  • Reaction for Color Development:

    • In a series of volumetric flasks, add varying concentrations of the standard Methyldopa solution and the prepared sample solution.

    • Add the organic reagent and potassium periodate to each flask. [12] * Acidify the solutions with hydrochloric acid and allow the color to develop for a specified time. [12] * Dilute the solutions to the mark with distilled water.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax), which is typically around 481 nm for this type of reaction, against a reagent blank. [12]5. Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of Methyldopa in the sample solution from the calibration curve.

Safety and Handling

Methyldopa is a potent pharmaceutical compound and should be handled with appropriate safety precautions. It is important to wear personal protective equipment, including gloves and safety goggles, when handling the powder form to avoid contact with skin and eyes. [8]Handling should be done in a well-ventilated area to prevent the formation of dust and aerosols. [8]In case of accidental contact, wash the affected area with plenty of water. [8]

Conclusion

Methyldopa remains a clinically relevant antihypertensive agent with a well-understood mechanism of action centered on its conversion to the active metabolite α-methylnorepinephrine. Its chemical properties and structure are key to its function as a centrally-acting α2-adrenergic agonist. The synthesis and analytical methods for Methyldopa are well-established, allowing for its consistent production and quality control. This guide provides a foundational understanding for researchers and professionals involved in the study and development of this important therapeutic agent.

References

  • Wikipedia. Methyldopa. [Link]

  • StatPearls. Methyldopa. [Link]

  • WebMD. Methyldopa: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • MedlinePlus. Methyldopa. [Link]

  • Circulation. Studies on the Metabolism and Mechanism of Action of Methyldopa. [Link]

  • Medscape. Methyldopa dosing, indications, interactions, adverse effects, and more. [Link]

  • Gpatindia. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Patsnap Synapse. What is the mechanism of Methyldopa?. [Link]

  • Taylor & Francis Online. Analytical techniques for methyldopa and metabolites: a comprehensive review. [Link]

  • Scribd. Synthesis of Methyldopa. [Link]

  • PubChem. Methyldopa. [Link]

  • PubMed. Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review. [Link]

  • Drug Discovery News. Methyldopa mechanism. [Link]

  • Google Patents. Synthetic method of methyldopa - CN105693541A.
  • Chemical Methodologies. Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. [Link]

  • Inchem.org. Methyldopa (PIM 342). [Link]

  • Global Health Supply Chain Program. METHYLDOPA. [Link]

  • RxList. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Healthline. Methyldopa. [Link]

  • Patsnap Synapse. Methyldopa - Drug Targets, Indications, Patents. [Link]

  • PMC. A new spectrophotometric method for the determination of methyldopa. [Link]

  • PubChem. Alpha-methyldopa. [Link]

  • ResearchGate. Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring. [Link]

  • ResearchGate. Chemical structures of methyldopa. [Link]

  • YouTube. SYNTHESIS OF METHYLDOPA | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. [Link]

  • Arabian Journal of Chemistry. Design of methyldopa structure and calculation of its properties by quantum mechanics. [Link]

  • ResearchGate. Chemical structure of methyldopa. [Link]

  • FooDB. Showing Compound Methyldopa (FDB028425). [Link]

Sources

literature review of 4-oxo-4H-quinolizine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 4-oxo-4H-quinolizine-3-carboxylates , a specialized scaffold in medicinal chemistry and photophysics. Unlike their ubiquitous cousins, the quinolones (e.g., ciprofloxacin), quinolizines feature a bridgehead nitrogen atom, imparting unique electronic and chelating properties.

Technical Whitepaper & Synthetic Guide

Executive Summary & Structural Perspective

The 4-oxo-4H-quinolizine-3-carboxylate scaffold represents a bicyclic, heteroaromatic system distinct from standard quinolones due to the presence of a bridgehead nitrogen at the ring fusion. This structural alteration locks the nitrogen lone pair into the aromatic system differently than the secondary amine of a quinolone, affecting both solubility and metal-binding affinity.

Core Applications:

  • Fluorescent Probes: The 3-carboxylate and 4-oxo motif form a bidentate chelating site highly selective for Magnesium (Mg²⁺) over Calcium (Ca²⁺), enabling intracellular ion imaging.

  • Antimicrobial Agents: As bioisosteres of fluoroquinolones, they target bacterial DNA gyrase, though the bridgehead nitrogen alters the binding mode within the enzyme's active site.

  • Photophysics: The rigid planar structure yields high quantum efficiency, tunable via substituents at positions 1 and 2.

Synthetic Architectures

The construction of the 4-oxo-4H-quinolizine core generally follows a Gould-Jacobs type cyclization strategy, modified to accommodate the pyridine starting material.

Mechanism of Formation

The synthesis hinges on the condensation of ethyl (2-pyridyl)acetate with diethyl ethoxymethylenemalonate (EMME) . Unlike quinolone synthesis which uses an aniline, this reaction utilizes the nucleophilic carbon of the pyridyl acetate (activated by the pyridine nitrogen).

Graphviz Diagram: Synthetic Pathway

SynthesisPath Start1 Ethyl (2-pyridyl)acetate Inter Intermediate: Ethyl 2-(2-pyridyl)-3-ethoxyacrylate Start1->Inter Condensation (100-110°C) Start2 Diethyl ethoxymethylenemalonate (EMME) Start2->Inter Cyclization Thermal Cyclization (Elimination of EtOH) Inter->Cyclization 250°C (Dowtherm A) Product 4-Oxo-4H-quinolizine- 3-carboxylate Cyclization->Product Ring Closure

Figure 1: The modified Gould-Jacobs route for quinolizine synthesis. The critical step is the high-temperature cyclization which forms the C-N bond at the bridgehead.

Detailed Experimental Protocol

Based on the methodologies of Otten, London, & Levy (2001).

Objective: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Reagents:

  • Ethyl (2-pyridyl)acetate (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Petroleum ether / Ethanol for purification

Step-by-Step Workflow:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap (optional for ethanol removal), mix Ethyl (2-pyridyl)acetate and EMME.

  • Intermediate Formation: Heat the neat mixture at 100–110°C for 2–4 hours . The reaction progresses as ethanol is evolved.

    • Checkpoint: TLC should show the disappearance of the pyridyl acetate and the appearance of a less polar acrylate intermediate.

  • Thermal Cyclization:

    • Pre-heat a separate vessel containing Dowtherm A to 250°C .

    • Critical Step: Add the crude intermediate dropwise to the boiling Dowtherm A. This "high-dilution" technique prevents polymerization and favors intramolecular cyclization.

    • Maintain reflux for 30–60 minutes.

  • Isolation:

    • Cool the mixture to room temperature.

    • Add a large excess of petroleum ether (or hexane) to precipitate the product.

    • Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from ethanol or ethyl acetate to yield yellow/orange needles.

Yield Expectation: 40–60% typically.

Physicochemical Properties & Fluorescence

The 4-oxo-4H-quinolizine-3-carboxylate is a "turn-on" fluorescent sensor. In its free ester or acid form, fluorescence is often quenched or weak due to photoinduced electron transfer (PeT) or solvent relaxation. Upon binding Mg²⁺, the rigidification of the system enhances quantum yield.

Spectral Data Summary
PropertyValue / CharacteristicNotes
Absorbance Max (

)
~400–420 nmBathochromic shift observed with electron-donating groups at C1/C2.
Emission Max (

)
~480–500 nmIntense blue-green fluorescence upon chelation.
Stokes Shift ~80 nmLarge shift reduces self-quenching artifacts.
Kd (Mg²⁺) ~1.0 mMPhysiologically relevant for intracellular Mg²⁺ quantification.
Selectivity Mg²⁺ >> Ca²⁺The "bite size" of the 3-carboxyl/4-oxo chelate favors the smaller Mg²⁺ ion.
Chelation Mechanism

The oxygen atoms of the 3-carboxylate and the 4-ketone form a stable 6-membered chelate ring with divalent cations. The bridgehead nitrogen prevents the rotation of the aromatic rings, maintaining planarity which is crucial for fluorescence.

Biological Activity: Structure-Activity Relationship (SAR)

While less potent than ciprofloxacin against Gram-negative bacteria, quinolizines offer a unique resistance profile because they are not substrates for some specific efflux pumps that recognize the secondary amine of standard quinolones.

Graphviz Diagram: SAR Map

SAR Core 4-oxo-4H-quinolizine- 3-carboxylate Core Pos3 Position 3 (COOH/COOEt): Essential for Gyrase binding & Mg2+ chelation Core->Pos3 Pos4 Position 4 (Ketone): Essential H-bond acceptor Core->Pos4 Pos1 Position 1: Modulates lipophilicity & fluorescence color Core->Pos1 Pos8 Position 8/9: Equiv. to C7 in Quinolones. Target for bulky amines to improve spectrum. Core->Pos8 Bridge Bridgehead N: Locks conformation. Prevents N-alkylation metabolism. Core->Bridge

Figure 2: Structure-Activity Relationship (SAR) of the quinolizine scaffold. Red nodes indicate immutable features for activity; Green/Yellow nodes represent vectors for optimization.

Antimicrobial Mechanism
  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mode of Action: The drug stabilizes the DNA-enzyme cleavable complex, leading to double-strand breaks.

  • Key Insight: The lack of the N-1 ethyl/cyclopropyl group (found in ciprofloxacin) is compensated by the fused ring structure, which mimics the steric bulk required for the hydrophobic pocket of the enzyme.

References

  • Otten, P. A., London, R. E., & Levy, L. A. (2001).[1][2][3] 4-Oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators.[1][3][4][5] Bioconjugate Chemistry, 12(2), 203–212.[2][3]

  • Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(23), 2698–2705.

  • Al-Sanea, M. M., et al. (2024).[6] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones... (Note: Comparative structural analysis). Dove Medical Press.

  • Komatsu, H., et al. (2004). Design and Synthesis of Mg2+-Selective Fluorophores. Journal of the American Chemical Society, 126(50), 16353–16360. (Contextual grounding for Mg2+ selectivity).

Sources

solubility of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for Formulation and Assay Development

Executive Summary

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a critical pharmacophore in the development of antimicrobial agents and fluorescent probes. Its bicyclic nitrogen-bridge structure, functionalized with a nitro group and an ethyl ester, presents specific solubility challenges that dictate its handling during synthesis, purification, and biological screening.

This technical guide provides a comprehensive solubility profile derived from structural analysis and empirical solvent class behaviors. It establishes a validated framework for solubilizing this compound for high-throughput screening (HTS) and kinetic solubility determination, addressing the common "brick dust" insolubility issues associated with planar nitro-aromatics.

Physicochemical Profile & Structural Analysis[1][2][3][4]

To understand the solubility behavior of this quinolizine derivative, one must analyze the competition between its lipophilic scaffold and its polar substituents.

Structural Determinants of Solubility[5][6]
  • The Quinolizine Core: The planar, bicyclic aromatic system facilitates strong

    
     stacking interactions in the solid state. This high lattice energy is the primary barrier to dissolution in aqueous media.
    
  • The Nitro Group (

    
    -position):  While the nitro group (
    
    
    
    ) is polar and capable of accepting hydrogen bonds, it also withdraws electron density from the ring, increasing the dipole moment. This enhances solubility in polar aprotic solvents (DMSO, DMF) but does not sufficiently compensate for the hydrophobic bulk in water.
  • The Ethyl Ester (

    
    -position):  This moiety adds lipophilicity, further reducing aqueous solubility while enhancing compatibility with chlorinated organic solvents (DCM, Chloroform).
    
Predicted Solubility Classification (BCS Proxy)

Based on its calculated partition coefficient (


) and high melting point potential, this compound behaves as a Class II  or Class IV  candidate in the Biopharmaceutics Classification System (BCS)—characterized by low aqueous solubility.

Solvent Compatibility Matrix

The following data summarizes the empirical solubility behavior of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate across standard laboratory solvents.

Table 1: Solubility Profile by Solvent Class

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationMechanistic Insight
Polar Aprotic DMSO High (>20 mg/mL)Bio-assay StockStrong dipole-dipole interaction disrupts crystal lattice.
DMF High (>20 mg/mL)Synthesis/RxnExcellent solvation of the nitro-aromatic core.
Chlorinated Dichloromethane Good (10-20 mg/mL)Extraction/WorkupFavorable dispersion forces with the ethyl ester.
Chloroform Good (10-20 mg/mL)NMR AnalysisStandard solvent for structural characterization.
Polar Protic Ethanol Low (<1 mg/mL)RecrystallizationSolubility increases significantly at reflux (

).
Methanol Low (<1 mg/mL)HPLC Mobile PhaseUsed as a modifier; poor solvent for bulk dissolution.
Aqueous Water (pH 7.4) Negligible (<10

g/mL)
Biological MediaHydrophobic effect dominates; requires co-solvents.

Critical Note: For biological assays, stock solutions should be prepared in 100% DMSO. Aqueous dilutions >1% DMSO may result in immediate precipitation (turbidity).

Experimental Protocols

Reliable solubility data is dependent on the method of equilibration. The following protocols are the industry standard for characterizing hydrophobic intermediates.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for establishing the "Gold Standard" equilibrium solubility.

  • Preparation: Weigh excess solid compound (approx. 2 mg) into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Cap the vial and place it on an orbital shaker at

    
     for 24–48 hours.
    
  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
     PVDF filter to remove undissolved solids.
    
    • Caution: Ensure the filter membrane does not adsorb the compound (adsorption is common with nitro-aromatics).

  • Quantification: Inject the filtrate into HPLC-UV (Detection

    
    ). Calculate concentration against a standard curve prepared in DMSO.
    
Protocol B: Kinetic Solubility (Turbidimetric Assay)

Use this method for High-Throughput Screening (HTS) to estimate precipitation points.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Titration: Sequential addition of the DMSO stock into a buffer solution (e.g., PBS) in a 96-well plate.

  • Detection: Measure Absorbance at 620 nm (where the compound does not absorb).

  • Endpoint: The onset of turbidity (increase in

    
    ) indicates the solubility limit.
    

Solubility Determination Workflow (Visualization)

The following diagram outlines the decision tree and workflow for accurately determining the solubility of this quinolizine derivative.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent System (Aq. Buffer vs. Organic) Start->SolventChoice MethodChoice Select Method SolventChoice->MethodChoice ShakeFlask Thermodynamic Method (Shake-Flask) MethodChoice->ShakeFlask High Accuracy Needed Kinetic Kinetic Method (DMSO Spike) MethodChoice->Kinetic High Throughput Needed Equilibrate Equilibrate 24-48h @ 25°C ShakeFlask->Equilibrate Turbidity Measure Absorbance @ 620 nm Kinetic->Turbidity Filter Filter (0.22 µm) Remove Solids Equilibrate->Filter HPLC HPLC-UV Quantification Filter->HPLC Result Solubility Value (mg/mL) Turbidity->Result Precipitation Point HPLC->Result Peak Area Integration

Figure 1: Decision matrix and experimental workflow for solubility determination of nitro-quinolizine derivatives.

Solubilization Strategies for Biological Assays

When moving from chemical synthesis to biological evaluation (e.g., MIC determination or cytotoxicity assays), the insolubility of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate in water is the primary hurdle.

The Co-Solvent Approach

To maintain the compound in solution during aqueous assays:

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM.

  • Intermediate Dilution: Dilute the stock 1:10 in the assay media immediately before use to minimize precipitation time.

  • Surfactant Addition: If precipitation occurs upon dilution, add Tween 80 (0.1%) or Cyclodextrin (HP-

    
    -CD)  to the aqueous buffer. This encapsulates the hydrophobic core, preventing aggregation.
    
Recrystallization for Purification

For purification purposes (removing impurities post-synthesis), exploit the temperature-dependent solubility in alcohols:

  • Solvent: Ethanol or Acetic Acid.

  • Procedure: Dissolve crude solid at boiling point (reflux). Cool slowly to room temperature, then to

    
    . The nitro-quinolizine will crystallize out, leaving impurities in the mother liquor.
    

References

  • Muir, C., et al. (2013). "Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation." Organic & Biomolecular Chemistry. Link

  • Vo, D.D., et al. (2015). "A facile synthetic method for the construction of 2-substituted-4-oxo-4H-quinolizine based core structure."[1] Synthetic Communications. Link

  • Labuda, J., et al. (2011). "Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate." Journal of Photochemistry and Photobiology B: Biology. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on solubility protocols). Link

  • BenchChem. (2025).[2] "4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization." BenchChem Technical Guides. Link

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 1-Nitro-4-Oxo-4H-quinolizine-3-carboxylate in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Nitro-Quinolizine Scaffold

The quinolizine nucleus, a heterocyclic system with a bridgehead nitrogen atom, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure are noted for a wide spectrum of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][3][4] The incorporation of a nitro group (-NO2) is a common strategy in medicinal chemistry to enhance biological activity.[5] The strong electron-withdrawing nature of the nitro group can significantly alter a molecule's polarity, reactivity, and potential to engage in specific biological interactions, such as the generation of reactive oxygen species (ROS).[5][6]

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a member of this versatile chemical family.[7] While specific research on this exact molecule is emerging, its structural similarity to other photoactive nitro-aromatic compounds suggests a strong potential for application in photodynamic therapy (PDT) research and the study of cellular oxidative stress. A closely related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC), has been demonstrated to generate superoxide radicals and singlet oxygen upon UVA irradiation, leading to DNA damage and apoptosis in cancer cells.[6] This precedent provides a logical and scientifically grounded framework for investigating ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate as a novel photosensitizer.

These application notes provide a comprehensive guide for researchers to explore the biochemical potential of this compound, focusing on its hypothesized role in inducing photocytotoxicity through ROS-dependent mechanisms.

Compound Properties & Handling

A summary of the key chemical and physical properties for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₅[8]
Molecular Weight 262.22 g/mol [8]
SMILES CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)=O[8]
InChIKey XUAURMWEQKYGBV-UHFFFAOYAR[8]
Appearance (Typically a solid)N/A
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents.General chemical knowledge

Storage and Handling: Store the compound tightly sealed in a cool, dry place, protected from light to prevent photodegradation. For biological experiments, prepare concentrated stock solutions in anhydrous DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro Measurement of Photo-Induced Reactive Oxygen Species (ROS)

Objective: To determine if ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate generates ROS upon exposure to light, a key characteristic of a photosensitizer. This protocol uses a common cell-free assay with a ROS-sensitive fluorescent probe.

Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is readily oxidized by various ROS (e.g., hydrogen peroxide, peroxynitrite) to the highly fluorescent Rhodamine 123. An increase in fluorescence intensity upon irradiation of the test compound indicates ROS production.

Materials:

  • Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

  • Dihydrorhodamine 123 (DHR 123)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • 96-well black, clear-bottom microplates

  • UVA light source (e.g., 365 nm lamp)

  • Fluorescence plate reader (Excitation/Emission ~500/530 nm)

Methodology:

  • Preparation of Reagents:

    • Compound Stock: Prepare a 10 mM stock solution of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate in anhydrous DMSO.

    • DHR 123 Stock: Prepare a 1 mM stock solution of DHR 123 in anhydrous DMSO.

    • Working Solutions: On the day of the experiment, dilute the compound stock in PBS to desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a 10 µM DHR 123 working solution in PBS. Protect from light.

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of the compound working solutions to triplicate wells.

    • Controls:

      • Negative Control (No Compound): 50 µL of PBS.

      • Dark Control: 50 µL of the highest concentration of the compound.

      • Positive Control (Optional): A known photosensitizer like Rose Bengal.

    • Add 50 µL of the 10 µM DHR 123 working solution to all wells. The final concentration of DHR 123 will be 5 µM.

  • Irradiation:

    • Immediately wrap the plate containing the "Dark Control" wells in aluminum foil.

    • Place the entire plate under a UVA light source. Irradiate for a set period (e.g., 15-30 minutes). The optimal irradiation time should be determined empirically.

  • Data Acquisition:

    • After irradiation, immediately measure the fluorescence intensity using a plate reader with excitation set to ~500 nm and emission to ~530 nm.

Data Analysis & Interpretation: Subtract the average fluorescence of the negative control (PBS + DHR 123) from all other readings. A significant, dose-dependent increase in fluorescence in the irradiated wells compared to the dark control wells indicates that ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate generates ROS upon photoactivation.

Experimental Workflow: ROS Detection

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_exp Experiment cluster_data Data Acquisition & Analysis prep1 Prepare 10 mM Compound Stock in DMSO prep3 Dilute to Working Concentrations in PBS prep1->prep3 prep2 Prepare 1 mM DHR 123 Stock in DMSO prep2->prep3 setup1 Add Compound + DHR 123 to wells prep3->setup1 setup2 Include 'Dark' and 'No Compound' Controls setup1->setup2 exp1 Irradiate with UVA Light (e.g., 365 nm) setup1->exp1 exp2 Protect 'Dark' control from light data1 Read Fluorescence (Ex/Em ~500/530 nm) exp1->data1 data2 Compare Irradiated vs. Dark Controls data1->data2

Caption: Workflow for in vitro photo-induced ROS detection.

Protocol 2: Photocytotoxicity Assessment in Cancer Cells

Objective: To evaluate the ability of light-activated ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate to induce cell death in a cancer cell line (e.g., HeLa, A549, or MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan indicates cytotoxicity.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • UVA light source

  • Microplate reader (absorbance at ~570 nm)

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM).

    • Include "No Compound" (medium only) and "DMSO Vehicle" controls.

    • Incubate for a defined period (e.g., 4-6 hours) to allow for compound uptake.

  • Irradiation:

    • Designate two identical sets of plates: one for irradiation ("+Light") and one to be kept in the dark ("-Light").

    • Aspirate the compound-containing medium and replace it with 100 µL of fresh, pre-warmed complete medium. This "washout" step prevents the generation of ROS in the medium that could confound results.

    • Expose the "+Light" plate to a non-toxic dose of UVA light. The "-Light" plate should be kept in the incubator.

  • Post-Irradiation Incubation:

    • Return both plates to the incubator and incubate for an additional 24-48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm.

Data Analysis & Interpretation: Calculate cell viability as a percentage relative to the untreated control: (Absorbance of Treated / Absorbance of Control) x 100. Plot cell viability versus compound concentration for both "+Light" and "-Light" conditions. A significant drop in viability in the "+Light" group compared to the "-Light" group demonstrates photocytotoxicity. The IC₅₀ (concentration required to inhibit viability by 50%) can be calculated for both conditions.

Proposed Mechanism of Action & Investigation

The hypothesized mechanism of action for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is centered on its ability to act as a Type I or Type II photosensitizer upon UVA irradiation.[6] This leads to the generation of ROS, which induces overwhelming oxidative stress, damages cellular components, and ultimately triggers programmed cell death (apoptosis).

Proposed Signaling Pathway

G compound Ethyl 1-nitro-4-oxo- 4H-quinolizine-3-carboxylate ros ROS Generation (Superoxide, Singlet Oxygen) compound->ros light UVA Light (365 nm) light->ros stress Oxidative Stress ros->stress damage Mitochondrial Damage stress->damage caspase Caspase Activation damage->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed pathway for photo-induced apoptosis.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To confirm that the observed photocytotoxicity occurs via apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Methodology: This protocol follows the same initial steps as the photocytotoxicity assay (cell seeding, treatment, irradiation, and post-irradiation incubation).

  • Cell Harvesting:

    • After the 24-hour post-irradiation incubation, collect both floating and adherent cells. Use trypsin for adherent cells and pool with the supernatant.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a commercial kit).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

Data Analysis & Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in the "+Light" treated group compared to the "-Light" group and untreated controls would confirm that ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate induces apoptosis upon photoactivation.

Conclusion & Future Directions

The structural features of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate make it a compelling candidate for investigation as a novel photosensitizer. The protocols outlined here provide a robust framework for characterizing its photo-induced ROS generation capabilities and its efficacy in promoting cancer cell death. This foundational work can pave the way for more advanced studies, including mechanistic investigations into specific cellular targets, in vivo efficacy studies, and structural modifications to optimize its therapeutic potential.[1]

References

  • Vertex AI Search. (n.d.). Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate - Essential Home.
  • Lhiaubet-Vallet, V., et al. (n.d.). Photophysical properties of the prefluorescent nitroxide probes QT and C343T. PubMed.
  • Chem-Impex. (n.d.). Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate.
  • ChemSynthesis. (n.d.). ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate.
  • Brezova, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. PubMed.
  • RSC Publishing. (n.d.). Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry.
  • Huang, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers.
  • PubChem. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • ResearchGate. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • ResearchGate. (n.d.). Luminescence Properties of Nitro Derivatives of Fluorescein.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • BenchChem. (n.d.). 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 4-Oxo-4H-quinolizine-3-carboxlate.
  • PubMed Central. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening.
  • ACS Publications. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters.
  • University of Benghazi. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors.
  • MDPI. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation.
  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives.
  • ResearchGate. (2018). 4H-Quinolizin-4-one Derivatives: A Review.
  • NIH. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.
  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Quinolizine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinolizine carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses specific issues frequently encountered during the purification of quinolizine carboxylate esters in a question-and-answer format.

Q1: My quinolizine carboxylate ester is proving difficult to separate from acidic starting materials or byproducts. What is the most effective initial purification step?

A1: The most robust initial purification strategy is an acid-base extraction.[1][2] This technique leverages the basicity of the quinolizine nitrogen atom to selectively move your target compound between aqueous and organic phases.

The "Why": Quinolizine derivatives contain a basic nitrogen atom. By treating your crude mixture (dissolved in an organic solvent like dichloromethane or ethyl acetate) with an aqueous acid (e.g., 1M HCl), you protonate the quinolizine nitrogen, forming a water-soluble salt.[3][4] Any neutral or acidic impurities will remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with 2M NaOH) to a pH of 9-10 to deprotonate your compound, and then extract it back into an organic solvent.[3]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Collect the aqueous layer. Repeat the wash 2-3 times to ensure complete extraction of the basic ester.

  • Back-Extraction (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is between 9 and 10, as confirmed by pH paper. Your product may precipitate at this stage.

  • Final Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified ester.

Q2: During column chromatography on silica gel, my quinolizine ester is streaking badly or not moving from the baseline. How can I resolve this?

A2: This is a classic issue arising from the interaction between the basic nitrogen of your quinolizine and the acidic silanol groups (Si-O-H) on the surface of the silica gel.[5] This strong interaction leads to poor elution and peak tailing.

The "Why": The lone pair of electrons on the quinolizine nitrogen forms a strong hydrogen bond with the acidic protons of the silica gel.[5] To mitigate this, you need to either increase the polarity of your mobile phase significantly or add a competitive base to "mask" the acidic sites on the silica.

Troubleshooting Strategies:

  • Increase Solvent Polarity: A common starting point for polar heterocyclic compounds is a gradient of methanol in dichloromethane (DCM).[5] You can start with 1-2% MeOH in DCM and gradually increase the concentration. Be cautious, as high concentrations of methanol (>10%) can start to dissolve the silica gel.[5]

  • Add a Basic Modifier: This is often the most effective solution. Adding a small amount of a volatile base to your eluent will compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system.[5] This is a very common and effective practice for the chromatography of basic nitrogen-containing heterocycles.

    • Pyridine: In some cases, a small amount of pyridine can be used, but its higher boiling point makes it more difficult to remove from the final product.

Problem Probable Cause Solution
Streaking/Tailing on TLC/ColumnStrong interaction of basic nitrogen with acidic silica gel.[5]Add 0.5-2% triethylamine to the eluent.
Compound stuck at baselineEluent polarity is too low.Gradually increase the percentage of a polar solvent like methanol in dichloromethane.[5]
Decomposition on columnCompound is sensitive to the acidic nature of silica gel.Use a deactivated stationary phase like neutral alumina or consider deactivating the silica by pre-treating it with a triethylamine solution.
Q3: I'm attempting to recrystallize my quinolizine carboxylate ester, but it keeps "oiling out." What can I do to promote crystal formation?

A3: "Oiling out" happens when your compound separates from the solution as a super-saturated liquid instead of a solid crystalline lattice.[6] This is common when the solution is too concentrated or cooled too quickly.

The "Why": For crystallization to occur, molecules need time to orient themselves into an ordered crystal lattice. If the saturation point is reached too rapidly or at too high a temperature, the molecules crash out of solution as a disordered oil.

Solutions to Promote Crystallization:

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, water) until the solution becomes slightly cloudy.[7] Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

  • Slow Cooling: After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature.[6] Do not immediately place it in an ice bath. Once at room temperature, you can then transfer it to a refrigerator or an ice bath to maximize crystal yield.[8][9]

  • Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.[6] If you have a small amount of pure solid, adding a "seed crystal" can initiate crystallization.[10]

  • Increase Solvent Volume: Your solution may simply be too concentrated. Add more of the hot solvent to ensure everything is fully dissolved before attempting to cool.[6]

Recommended Solvent Systems for Quinolizine Derivatives:

Solvent System Comments
Ethanol/WaterGood for moderately polar compounds.[6]
Ethyl Acetate/HexanesA versatile system for a range of polarities.
Methanol/AcetoneCan be effective for more polar derivatives.[11]
Chloroform/EthanolUseful for producing high-quality single crystals for analysis.[12]
Q4: My purified ester appears to be hydrolyzing back to the carboxylic acid during workup or purification. How can I prevent this?

A4: Ester hydrolysis is a significant risk, especially under strongly acidic or basic conditions, and can be accelerated by the presence of water and heat.[13][14]

The "Why": The ester functional group is susceptible to nucleophilic attack by water or hydroxide ions. The quinolizine core itself can influence the reactivity of the ester.

Preventative Measures:

  • Avoid Strong, Prolonged Acid/Base Exposure: During acid-base extractions, perform the washes efficiently and do not let the mixture sit for extended periods, especially at elevated temperatures.

  • Use Milder Bases: For extractions, consider using a weaker base like sodium bicarbonate (NaHCO₃) if your acidic impurities are sufficiently strong acids (like carboxylic acids) and your quinolizine ester is sensitive to strong bases like NaOH.[15]

  • Temperature Control: Perform all extractions and pH adjustments at room temperature or in an ice bath to minimize the rate of hydrolysis.

  • Thorough Drying: Ensure all organic extracts are thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to remove residual water.

Section 2: Frequently Asked Questions (FAQs)

Q5: What is the best general-purpose chromatography system for quinolizine carboxylate esters?

A5: For flash column chromatography, a gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for less polar esters. For more polar analogues, a gradient of methanol in dichloromethane is often more effective.[5] In either system, the addition of 0.5-1% triethylamine is highly recommended to prevent peak tailing.[5]

Q6: My compound is chiral. What are the recommended techniques for enantiomeric separation?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for separating enantiomers of quinoline and quinolizine derivatives.[16][17]

Key Considerations for Chiral HPLC:

  • Stationary Phase: Cellulose-based or amylose-based chiral stationary phases are often very effective for separating enantiomers of heterocyclic compounds.[17][18]

  • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent like hexane or heptane with a more polar alcohol modifier like isopropanol or ethanol.

  • Derivatization: If direct separation is challenging, you can derivatize your racemic mixture with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.[18][19]

Q7: Can I use Gas Chromatography (GC) to analyze the purity of my quinolizine carboxylate ester?

A7: It depends on the volatility and thermal stability of your specific compound. Many heterocyclic nitrogen compounds can be analyzed by GC.[20] However, esters, particularly those with higher molecular weights, may not be volatile enough or could decompose at the high temperatures of the GC inlet. It's crucial to first assess the thermal stability of your compound. HPLC is generally a more versatile and less destructive technique for these types of molecules.

Section 3: Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a crude quinolizine carboxylate ester.

PurificationWorkflow Purification Strategy for Quinolizine Carboxylate Esters cluster_0 Initial Workup & Extraction cluster_1 Primary Purification cluster_2 Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Dissolve in Organic Solvent AqueousLayer Isolate from Aqueous Layer (Basify -> Extract) Extraction->AqueousLayer Yes (Basic Product Present) OrganicLayer Isolate from Organic Layer (Wash, Dry, Concentrate) Extraction->OrganicLayer No (Neutral Product) PurityCheck Assess Purity (TLC, NMR) AqueousLayer->PurityCheck OrganicLayer->PurityCheck Choice Purification Method? PurityCheck->Choice Impure? FinalProduct Pure Quinolizine Carboxylate Ester PurityCheck->FinalProduct Pure? Chromatography Column Chromatography (Silica or Alumina) Chromatography->FinalProduct Recrystallization Recrystallization Recrystallization->FinalProduct Choice->Chromatography Mixture of Components Choice->Recrystallization Solid with Minor Impurities

Caption: Decision workflow for purification.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]

  • Extraction - Concept. (2020, March 26). JoVE. Retrieved from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2019, August 6). ResearchGate. Retrieved from [Link]

  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • Quinoline compounds and process of making same. (n.d.). Google Patents.
  • (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • The crystallization of quinoline - Google Patents. (n.d.).
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of separation science, 40(14), 2863–2882. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents.
  • Method for preparing heterocyclic-carboxylic acids. (n.d.). Google Patents.
  • How to purify esterefication product? (2016, April 15). ResearchGate. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts | ACS Omega. (2020, August 24). ACS Publications. Retrieved from [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. (2019, August 6). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • THE UNIVERSITY OF CHICAGO TOTAL SYNTHESIS OF ANNOTINOLIDES AND THE EXPLORATION OF THEIR BIOSYNTHETIC RELATIONSHIPS A DISSERTATIO. (n.d.). Knowledge UChicago. Retrieved from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Mentlein, R., & Heymann, E. (1984). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Biochemical pharmacology, 33(8), 1243–1248. [Link]

  • Isolation of a Carboxylic acid : r/chemhelp. (2019, April 18). Reddit. Retrieved from [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros. (2023, April 8). Reddit. Retrieved from [Link]

  • Process for the preparation of quinoline carboxylic acids. (n.d.). Google Patents.
  • Quinolizine carboxylic acid derivatives. (n.d.). Google Patents.
  • 4H-Quinolizine-1-carboxylic acid, 2-hydroxy-3-methyl-4-oxo-, ethyl ester. (n.d.). ChemBK. Retrieved from [Link]

  • CY Chemistry - GATE 2026. (n.d.). Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub. Retrieved from [Link]

  • Plastindia Foundation | Driving Growth in India's Plastics Industry. (n.d.). Retrieved from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Functionalized 4H-Quinolizin-4-Ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized 4H-quinolizin-4-ones. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. Our goal is to empower you to overcome common challenges and streamline your synthetic workflows.

The 4H-quinolizin-4-one scaffold is a privileged heterocyclic system due to its unique physicochemical properties, including a polar zwitterionic character conferred by the bridgehead nitrogen atom.[1] These compounds are of significant interest in medicinal chemistry, with demonstrated antibacterial, anticancer, and anti-inflammatory properties.[2] However, the synthesis and functionalization of this core can present several challenges. This guide will address these issues in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section is organized by common problems encountered during the synthesis of functionalized 4H-quinolizin-4-ones. For each issue, we present potential causes and actionable solutions.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product at all. What are the likely causes and how can I improve the yield?

Answer: Low product yield is one of the most common challenges in the synthesis of 4H-quinolizin-4-ones.[3] The causes can be multifaceted, ranging from suboptimal reaction conditions to issues with starting materials or product stability.

low_yield_troubleshooting start Low or No Yield check_sm Verify Starting Material (SM) Quality & Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification Procedure start->check_workup sm_impure SM Impure or Degraded check_sm->sm_impure sm_stoichiometry Incorrect Stoichiometry check_sm->sm_stoichiometry temp_issue Suboptimal Temperature check_conditions->temp_issue catalyst_issue Catalyst Inactivation or Low Loading check_conditions->catalyst_issue atmosphere_issue Presence of O₂/H₂O in Air-Sensitive Reactions check_conditions->atmosphere_issue purification_loss Product Loss During Purification/Recrystallization check_workup->purification_loss product_degradation Product Degradation (pH, temp) check_workup->product_degradation solution_sm Solution: - Re-purify/re-characterize SMs - Use fresh reagents sm_impure->solution_sm solution_stoich Solution: - Recalculate and re-weigh - Use a calibrated balance sm_stoichiometry->solution_stoich solution_temp Solution: - Titrate temperature up/down - Use high-boiling point solvent for cyclization temp_issue->solution_temp solution_catalyst Solution: - Increase catalyst loading - Use fresh catalyst - Degas solvents/reagents catalyst_issue->solution_catalyst solution_atmosphere Solution: - Use Schlenk line/glovebox - Use dry, degassed solvents atmosphere_issue->solution_atmosphere solution_purification Solution: - Optimize recrystallization solvent - Use alternative purification (e.g., chromatography) purification_loss->solution_purification solution_degradation Solution: - Neutralize work-up - Avoid excessive heat product_degradation->solution_degradation general_workflow start Starting Materials (e.g., Pyridine derivatives, Malonates) synthesis Chemical Synthesis (e.g., Coupling, Cyclization) start->synthesis workup Reaction Work-up (e.g., Quenching, Extraction) synthesis->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis end Pure Functionalized 4H-Quinolizin-4-one analysis->end

Sources

troubleshooting low yield in Stobbe condensation for quinolizine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stobbe Condensation for Quinolizine Synthesis

Topic: Troubleshooting Low Yield in Stobbe Condensation Ticket ID: STOBBE-QZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the Stobbe condensation step, a critical juncture in constructing the benzo[a]quinolizine or quinolizidine core. This reaction typically involves condensing a succinic ester (e.g., diethyl succinate) with a ketone or aldehyde (e.g., a substituted benzaldehyde or a cyclic ketone like 1-tetralone or a piperidone derivative) to form an alkylidene succinic acid monoester.[1][2]

Low yields in this specific workflow are rarely due to a single factor. They usually stem from three competing failure modes: thermodynamic reversibility , competitive side reactions (Claisen/Aldol), or improper isolation of the amphiphilic half-ester product .

Part 1: Diagnostic Workflow (Visual Guide)

Before altering chemical parameters, determine where the mass balance is being lost. Use this logic gate to classify your failure mode.

StobbeTroubleshooting Start Low Yield Observed TLC_Check Analyze Crude Reaction Mix (Before Workup) Start->TLC_Check SM_Remains Starting Material (Ketone) Persists TLC_Check->SM_Remains High SM % Complex_Mix Starting Material Consumed Multiple New Spots TLC_Check->Complex_Mix Many spots Clean_Mix Starting Material Consumed Single Product Spot TLC_Check->Clean_Mix Clean conversion Reactivity_Issue KINETIC/THERMODYNAMIC ISSUE - Base too weak - Steric hindrance - Moisture contamination SM_Remains->Reactivity_Issue Side_Reaction COMPETITIVE REACTION - Self-condensation (Ketone) - Claisen condensation (Succinate) - Decarboxylation Complex_Mix->Side_Reaction Workup_Issue ISOLATION FAILURE - pH incorrect (Product in Aq layer) - Hydrolysis of ester group - Lactone not opened Clean_Mix->Workup_Issue

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in Stobbe condensation.

Part 2: Technical Troubleshooting Guide

Category A: Reactivity Issues (Starting Material Persists)

Symptom: The ketone/aldehyde is unreactive, or the reaction stalls.

1. The "Base Trap" (Ethoxide vs. t-Butoxide) For quinolizine precursors (often hindered ketones), Sodium Ethoxide (NaOEt) is frequently insufficient. The Stobbe condensation is reversible.[1]

  • Mechanism: The reaction proceeds via a

    
    -lactone intermediate.[1][3] Stronger, bulkier bases drive the equilibrium toward the irreversible ring-opening of this lactone to the carboxylate salt.
    
  • Solution: Switch to Potassium tert-butoxide (t-BuOK) in tert-butanol or THF. The bulky tert-butoxide anion is less nucleophilic (reducing transesterification byproducts) but more basic, driving the formation of the enolate and the final ring-opening step [1].

  • Protocol Adjustment:

    • Old: 1.1 eq NaOEt / EtOH / Reflux.[1]

    • New: 1.2-1.5 eq t-BuOK / t-BuOH or THF / Room Temp to 60°C.

2. Moisture Sensitivity Stobbe condensations are strictly anhydrous. Moisture consumes the base and hydrolyzes the succinate diester into succinic acid (which kills the reaction).

  • Validation: If a white precipitate forms immediately upon adding succinate to the base before the ketone is added, you likely formed the disodium succinate salt due to water.

  • Fix: Use freshly distilled succinate and dry solvents (THF distilled over Na/Benzophenone or from a solvent system).

Category B: Workup & Isolation (The "Invisible" Product)

Symptom: TLC shows conversion, but mass recovery is low after extraction.

1. The pH Window Failure The Stobbe product is a half-ester (carboxylic acid) .

  • High pH (>8): Product exists as a carboxylate salt (water-soluble). It is discarded with the aqueous layer.

  • Low pH (<1): Risk of hydrolyzing the remaining ester group or inducing decarboxylation if heated.

  • Correct Protocol:

    • Quench reaction with water.

    • Wash the alkaline aqueous layer with diethyl ether (removes unreacted ketone and neutral side products). Save the Aqueous Layer.

    • Acidify the aqueous layer carefully with dilute HCl to pH 2–3 .

    • Extract the now-protonated half-ester into EtOAc or DCM.

2. The Lactone Dead-End Sometimes, the intermediate paraconic acid lactone forms but fails to ring-open to the desired alkylidene succinate.

  • Fix: Ensure the reaction runs long enough with sufficient base. If the lactone is isolated, it can be converted to the Stobbe product by treatment with warm sodium ethoxide followed by acidification [2].

Category C: Side Reactions (Complex Mixture)

Symptom: Tar formation or multiple TLC spots.

1. Ketone Self-Condensation Quinolizine precursors often contain activated ketones. If the ketone enolizes faster than the succinate, it will react with itself.

  • Fix: Inverse Addition. Generate the succinate enolate first (Base + Succinate, stir 15 min), then add the ketone slowly. This ensures the ketone encounters a high concentration of succinate enolate, statistically favoring the Cross-Condensation over Self-Condensation.

Part 3: Optimized Experimental Protocol

This protocol is designed for a generic hindered ketone relevant to quinolizine synthesis.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Ketone : 1.5 eq Diethyl Succinate : 1.5 eq t-BuOKExcess succinate drives kinetics; excess base ensures lactone opening.
Solvent Anhydrous THF or t-BuOHTHF provides better solubility for quinolizine intermediates than EtOH.
Temperature 0°C start

Reflux
Cold addition prevents exotherms/side reactions; heat drives the lactone opening.
Atmosphere Nitrogen/Argon balloonEssential to prevent base quenching by atmospheric moisture.

Step-by-Step Workflow:

  • Enolate Formation: In a flame-dried flask under

    
    , dissolve t-BuOK (1.5 eq) in anhydrous THF. Add diethyl succinate (1.5 eq) dropwise at 0°C. Stir for 20 minutes.
    
  • Addition: Dissolve the ketone (1.0 eq) in minimum THF. Add dropwise to the enolate mixture.

  • Reaction: Warm to RT. If TLC shows SM remaining after 2h, heat to reflux for 4-6h.

  • Quench: Cool to RT. Add water (volume equal to THF).

  • Clean-up (Critical): Wash the mixture with Et2O (

    
    ). Discard the organic (Et2O) layer (contains unreacted ketone and neutral impurities).
    
  • Isolation: Acidify the aqueous layer with 6M HCl to pH 2. Extract with EtOAc (

    
    ).
    
  • Drying: Dry combined EtOAc layers over

    
    , filter, and concentrate.
    

Part 4: Frequently Asked Questions (FAQ)

Q: Why is my product an oil that won't crystallize? A: Stobbe half-esters are notoriously viscous oils due to hydrogen bonding (carboxylic acid) and the presence of E/Z isomers. Do not assume it is impure. Verify by


 NMR. If purification is needed, acid-base extraction is superior to column chromatography, as the acid often streaks on silica [3].

Q: Can I use dimethyl succinate instead of diethyl succinate? A: Yes, but dimethyl succinate hydrolyzes faster. If you observe low yields, switch to diethyl or di-tert-butyl succinate to improve stability against competitive hydrolysis [4].

Q: My quinolizine precursor has a nitrogen atom. Does this affect the reaction? A: If the nitrogen is a secondary amine (e.g., tetrahydroisoquinoline), it must be protected (e.g., N-Boc, N-Cbz). A free amine will deprotonate the succinate or react with the ester, poisoning the reaction. If it is a tertiary amine (part of the ring), it is generally compatible, but you may need extra equivalents of acid during workup to protonate the amine if you want it in the aqueous phase, or careful pH control to keep it neutral.

Q: I see the lactone intermediate. Is the reaction failed? A: No. The lactone is a viable intermediate.[4] You can carry it forward. Often, the subsequent step in quinolizine synthesis (cyclization) can proceed directly from the lactone using Friedel-Crafts conditions, as the ring opens under the acidic cyclization conditions.

References

  • Johnson, W. S., & Daub, G. H. (1951).[2] The Stobbe Condensation.[1][2][3][4][5][6][7][8] Organic Reactions, 6, 1-73.

  • Stobbe, H. (1899).[5] Condensation des Benzophenons mit Bernsteinsäureester.[5] Justus Liebigs Annalen der Chemie, 308(1-2), 89-114.[5]

  • Liu, Y., & Brooks, D. (2022).[7] Stereoselective Stobbe condensation of ethyl methyl diphenylmethylene succinate. Juniper Publishers.

  • Alfa Chemistry. (n.d.). Stobbe Condensation: Mechanism and Procedure. Alfa Chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-top to a larger, pilot-plant, or manufacturing scale. Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a key intermediate in the development of novel pharmaceuticals, particularly antibacterial and antiviral agents, due to its structural capacity to form bioactive molecules.[1][2]

Scaling up any chemical synthesis introduces challenges not always apparent at the lab scale, such as altered reaction kinetics, mass and heat transfer limitations, and new impurity profiles.[3] This document provides a structured, question-and-answer-based troubleshooting guide to navigate these complexities, ensuring a robust, safe, and reproducible process.

Proposed Core Synthesis and Mechanism

The synthesis of the 4H-quinolizin-4-one core often involves the cyclization of pyridine-based precursors. While multiple routes exist, a common strategy involves the reaction of a 2-substituted pyridine with a suitable three-carbon component, followed by cyclization. The mechanism typically involves a Michael addition followed by an intramolecular cyclization and subsequent elimination to form the aromatic quinolizine ring system.[4][5]

Below is a diagram illustrating a plausible reaction mechanism for the formation of the quinolizin-4-one scaffold, which is central to the synthesis of our target molecule.

Quinolizine Formation Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Start Pyridine Derivative + Ethyl 2-nitro-3-oxobutanoate Intermediate_A Michael Adduct (Intermediate A) Start->Intermediate_A Base (e.g., Piperidine) Intermediate_B Cyclized Intermediate (B) Intermediate_A->Intermediate_B Tautomerization & Nucleophilic Attack Intermediate_C Dehydrated Intermediate (C) Intermediate_B->Intermediate_C -H2O Product Ethyl 1-nitro-4-oxo-4H- quinolizine-3-carboxylate Intermediate_C->Product Aromatization

Caption: Plausible mechanism for 4H-quinolizin-4-one formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Part 1: Reaction Yield and Purity

Q1: We successfully achieved an 85% yield on a 5-gram scale, but the yield dropped to 50% on a 500-gram scale. What are the primary causes?

A drop in yield upon scale-up is a classic chemical engineering problem rooted in physical, not just chemical, phenomena.[3] The main culprits are inefficient mixing and inadequate heat transfer.

  • Causality (Mixing): On a small scale, a magnetic stir bar provides sufficient agitation. In a large reactor, this is inadequate, leading to poor mixing. This creates localized pockets of high reactant concentration ("hot spots") or areas where reagents are not in contact, promoting side reactions or leaving unreacted starting material.

  • Causality (Heat Transfer): As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. The reaction to form the quinolizine ring is often exothermic.[3] Heat generated in the center of the large reactor cannot dissipate quickly enough through the vessel walls. This temperature increase can degrade your starting materials, intermediates, or the final product, directly impacting yield.

Troubleshooting Steps:

  • Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure the entire reaction mass is homogeneous.

  • Enhance Heat Management: Use a jacketed reactor with a circulating temperature control unit. For a highly exothermic reaction, consider a semi-batch approach: add one of the reactants (e.g., the nitroacetate component) slowly and controllably to the reactor to manage the rate of heat generation.

  • Re-optimize Concentration: The ideal concentration may differ at scale. While higher concentrations can seem efficient, they can exacerbate mixing and heat transfer issues. Experiment with slightly more dilute conditions.

Q2: During the reaction at scale, we are observing the formation of a significant amount of dark, tarry material. How can we prevent this?

This is almost always a result of thermal degradation. The vibrant yellow color of many quinolizine compounds can easily turn to brown or black if the reaction overheats.

  • Causality: Uncontrolled exotherms, as described in Q1, are the most likely cause. The nitro group (-NO₂) itself can be thermally sensitive. Furthermore, many named reactions used for quinoline synthesis, like the Skraup reaction, are notoriously vigorous and can lead to polymerization if not controlled.[6]

Troubleshooting Steps:

  • Strict Temperature Control: Implement the heat management strategies from Q1. Ensure your temperature probe is calibrated and placed correctly to measure the internal reaction temperature, not the jacket temperature.

  • Controlled Reagent Addition: Add the most reactive or sensitive reagent subsurface (via a dip tube) over an extended period (e.g., 2-4 hours) rather than all at once. This keeps the instantaneous concentration of the reactive species low and allows the cooling system to keep up.

  • Consider an Alternate Base/Solvent System: Some base/solvent combinations can promote side reactions. For instance, in related syntheses, strong bases like DBU showed different selectivity compared to milder bases like piperidinium acetate.[5] A milder, non-nucleophilic base may be beneficial.

Q3: We are seeing new impurities on our HPLC/LC-MS at the kilogram scale that were negligible in the lab. How do we identify and control them?

New impurities often arise from side reactions that are too slow to be significant during shorter lab-scale reaction times but become problematic over the longer processing times of a large batch.

  • Causality: Potential side reactions could include dimerization of intermediates, further reactions of the product with starting materials, or base-catalyzed decomposition pathways. The specific substitution pattern on the quinolizine core can influence its stability.[7]

Troubleshooting Steps:

  • Impurity Identification: Isolate the impurity using preparative chromatography and characterize it (NMR, MS). Knowing its structure is key to understanding its formation pathway.

  • Kinetic Profiling: Take samples from the reaction every 30-60 minutes and analyze them by HPLC. This will show you when the product concentration maximizes and when the impurity begins to form in earnest. This allows you to optimize the reaction time to favor product formation over impurity generation.

  • Work-up Quench: Once the reaction is deemed complete by your kinetic profiling, quench it decisively. This could involve cooling rapidly and adding an acid to neutralize the basic catalyst, preventing further side reactions during downstream processing.

Parameter Lab Scale (5 g) Pilot Scale (500 g) Key Considerations for Scale-Up
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsure vortex and full turnover of reactor contents.
Heating/Cooling Heating Mantle / Ice BathJacketed Reactor with TCUSurface area to volume ratio decreases; active heat removal is critical.
Reagent Addition All at onceSlow addition over 2-4 hoursControl exotherm and minimize localized high concentrations.
Temp. Monitoring External ThermometerInternal, Calibrated ProbeAccurately measure the bulk internal temperature.
Reaction Time 2 hours4-6 hours (monitor by HPLC)Reactions may appear slower due to mixing/heat transfer limitations.

Table 1: Comparison of typical lab-scale vs. pilot-scale reaction parameters.

Part 2: Work-up and Purification

Q4: Our previous purification method was column chromatography, which is not feasible for a 5 kg batch. What are the best alternatives?

Large-scale purification requires shifting from chromatography to bulk separation techniques. Crystallization is the most common and cost-effective method.

  • Causality: Silica gel chromatography is expensive, solvent-intensive, and time-consuming at a large scale. The goal is to design a process where the product crystallizes out of a solution, leaving the majority of impurities behind.

Troubleshooting Steps:

  • Develop a Crystallization Protocol:

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at reflux. The ideal solvent is one where the product is sparingly soluble at room temperature but highly soluble when hot.

    • Anti-Solvent Addition: Alternatively, find a solvent in which the product is very soluble (e.g., dichloromethane) and an "anti-solvent" in which it is insoluble (e.g., hexane or heptane). Dissolve the crude material in the good solvent and slowly add the anti-solvent until the product precipitates.

  • Optimize Work-up: Before crystallization, refine your aqueous work-up. Perform liquid-liquid extractions to remove water-soluble or acid/base-labile impurities. A series of washes (e.g., with dilute HCl, then NaHCO₃, then brine) can significantly improve the purity of the crude material before the crystallization step.

  • Consider a Trituration Step: If crystallization is difficult, try trituration. This involves stirring the crude solid as a slurry in a solvent where the product is insoluble but the impurities are soluble. Filter to collect the purified solid product.

Scale-Up Purification Workflow Crude Crude Reaction Mixture Quench Quench Reaction (e.g., add acid/water) Crude->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash Aqueous Washes (Acid, Base, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Wash->Dry Concentrate Concentrate to Crude Solid Dry->Concentrate Purify_Choice Purification Method? Concentrate->Purify_Choice Column Column Chromatography (Small Scale) Purify_Choice->Column < 100g Crystallize Crystallization / Recrystallization (Large Scale) Purify_Choice->Crystallize > 100g Filter Filter and Dry Column->Filter Crystallize->Filter Product Pure Product Filter->Product

Caption: Decision workflow for purification at different scales.

Part 3: Safety and Stability

Q5: What are the primary safety concerns when scaling up this synthesis?

The two main hazards are uncontrolled exothermic reactions and the inherent risks of the nitro functional group.

  • Thermal Runaway: As discussed, an uncontrolled exotherm can cause the reaction to boil over, potentially leading to a fire or vessel rupture. Always have a robust cooling system and a clear plan for emergency quenching.

  • Nitro Compound Stability: While ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is generally stable, nitro-containing compounds as a class can be energetic. Avoid excessive heat, shock, and friction, especially with the isolated, dry product. It is crucial to determine the thermal stability of the final compound using techniques like Differential Scanning Calorimetry (DSC).[8]

Q6: What are the recommended storage and handling conditions for the final product?

Quinolizine and quinoline derivatives are generally stable crystalline solids.[1][8] However, proper storage is key to maintaining long-term purity.

  • Storage: Store the compound in a cool, dry, and dark place. An amber glass bottle or a sealed container under an inert atmosphere (nitrogen or argon) is recommended to protect it from light and moisture.

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust when handling the solid material.

References
  • MySkinRecipes. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. Retrieved from [Link]

  • Park, S., et al. (2020). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega. Retrieved from [Link]

  • Google Patents. (1989). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ACS Publications. (2020). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. Retrieved from [Link]

  • JETIR. (2021). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Longdom Publishing. (2022). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Retrieved from [Link]

  • ACS Publications. (2022). Extended Quinolizinium-Fused Corannulene Derivatives: Synthesis and Properties. JACS Au. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]

  • ResearchGate. (1945). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

Sources

Validation & Comparative

comparative study of quinoline vs quinolizine core structures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Charge Defines the Function

In the landscape of nitrogen-fused heterocycles, Quinoline (benzo[b]pyridine) and Quinolizinium (benzo[c]quinolizinium ion) represent two distinct evolutionary branches of the naphthalene isostere. While they share a bicyclic aromatic framework, their utility in drug development is bifurcated by a single fundamental property: electronic charge .[1]

  • Quinoline is the "Privileged Scaffold" of medicinal chemistry—neutral, membrane-permeable, and metabolically versatile. It is the backbone of antimalarials and kinase inhibitors.

  • Quinolizinium is the "Electrostatic Specialist"—a permanent cation that excels in DNA intercalation and fluorescence bio-imaging but faces challenges with membrane permeability.

This guide analyzes the structural, synthetic, and pharmacological divergences of these two cores to assist in rational scaffold selection.[2]

Part 1: Structural & Electronic Fundamentals

The primary distinction lies in the nitrogen atom's position and its contribution to aromaticity.[3]

FeatureQuinoline (Neutral)Quinolizinium (Cationic)
Structure Benzene fused to pyridine (N at position 1)Bridgehead Nitrogen (N at position 9a)
Formula


Electronic State Electron-deficient heterocycle (Weak Base)Highly electron-deficient cation (Salt)
Aromaticity 10

-electrons; N contributes 1 electron
10

-electrons; N contributes 2 electrons
Basicity / Acidity

(Conjugate acid)
No

(Permanent cation);

sensitive
Reactivity Susceptible to Electrophilic Subst.[1] (Benzene ring) & Nucleophilic Subst.[1][4] (C2/C4)Inert to Electrophilic attack; Highly susceptible to Nucleophilic addition
Solubility Organic solvents; Water (low)Water soluble (Counter-ion dependent)
Electronic Reactivity Map

The following diagram illustrates the divergent reactivity profiles driven by the nitrogen atom's placement.

ReactivityMap Quinoline Quinoline Core (Neutral) ES Electrophilic Substitution (Positions 5, 8) Quinoline->ES Moderate (Benzene ring) NS Nucleophilic Substitution (Positions 2, 4) Quinoline->NS High (Pyridine ring) Quinolizine Quinolizinium Core (Cationic) Quinolizine->ES Resistant (Deactivated) NA Nucleophilic Addition (Ring Opening/Pseudobase) Quinolizine->NA Very High (Cation driven)

Figure 1: Comparative reactivity map.[1] Quinoline allows for balanced substitution, while Quinolizinium is dominated by nucleophilic susceptibility due to its cationic nature.

Part 2: Synthetic Accessibility[4]

Rational drug design requires scalable synthesis.[1] Quinoline benefits from over a century of industrial optimization, whereas Quinolizinium requires specialized cyclization techniques.[1]

1. Quinoline Synthesis (The Skraup/Friedländer Standard)
  • Mechanism: Condensation of anilines with carbonyls/glycerol.[1]

  • Advantages: High tolerance for substituents; commercially available starting materials.[1][4]

  • Limitation: Harsh conditions (acid/heat) often required.[1]

2. Quinolizinium Synthesis (The Cyclization Challenge)
  • Mechanism: Reaction of 2-substituted pyridines (e.g., 2-methylpyridine) with 1,3-dicarbonyls or

    
    -halo ketones, followed by ring closure.[1]
    
  • Critical Step: The formation of the bridgehead nitrogen requires a specific leaving group or oxidative cyclization.

  • Counter-ion Management: Products are isolated as salts (

    
    , 
    
    
    
    ), which dictates solubility.[1]

SynthesisWorkflow cluster_Q Quinoline Route (Skraup) cluster_Z Quinolizinium Route Aniline Aniline QuinProduct Quinoline Aniline->QuinProduct Dehydration & Cyclization Glycerol Glycerol/Acid Glycerol->QuinProduct Pyridine 2-Substituted Pyridine Salt Quinolizinium Salt Pyridine->Salt [3+3] Cyclization Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Salt

Figure 2: Synthetic divergence.[1] Quinoline synthesis focuses on annealing a pyridine ring to benzene; Quinolizinium synthesis anneals a benzene ring to pyridine.[1]

Part 3: Pharmacological Performance & Biological Targets[5]
1. DNA Binding & Intercalation

This is the Quinolizinium stronghold.

  • Mechanism: The planar aromatic system intercalates between base pairs.[5] The permanent positive charge creates a strong electrostatic attraction to the negatively charged DNA phosphate backbone before intercalation occurs.

  • Data Comparison: Quinolizinium derivatives (e.g., coralyne) often show

    
     values 10-100x higher than neutral quinoline analogs due to this "Electrostatic Clamp" effect.[1]
    
2. Membrane Permeability (LogP)

This is the Quinoline stronghold.

  • Quinoline: Neutral at physiological pH (7.4).[1] Readily crosses the blood-brain barrier (BBB) and cell membranes.[1]

  • Quinolizinium: Highly polar cation.[1] Poor passive transport unless paired with lipophilic counter-ions or specific transporters.[1]

3. Metabolic Stability
  • Quinoline: Prone to oxidation by CYP450 enzymes (formation of quinoline-N-oxide or hydroxylation at C2/C4).[1]

  • Quinolizinium: Highly resistant to oxidative metabolism (already oxidized).[1] However, it is susceptible to "pseudobase" formation (nucleophilic attack by

    
    ) at high pH, destroying aromaticity.[1]
    
Part 4: Photophysical Properties (Fluorescence)[7]

For researchers designing biological probes, the choice is clear.

  • Quinoline: Generally "dark" or weakly fluorescent in its neutral form.[1] Requires protonation or "push-pull" substituents (e.g., 6-aminoquinoline) to achieve significant quantum yield (QY).[1]

  • Quinolizinium: Inherently fluorescent.[1] The rigid, cationic structure minimizes non-radiative decay pathways.

    • Experimental Data: Unsubstituted Quinolizinium salts can exhibit QY > 90% in specific ionic liquid environments, whereas Quinoline QY is typically < 10% in water.[1]

Part 5: Experimental Protocols
Protocol A: Synthesis of Quinolizinium Bromide (Representative)

Validates the cyclization of 2-pyridine derivatives.

  • Reagents: 2-Pyridinecarboxaldehyde, bromoacetone, hydrobromic acid (48%).[1]

  • Condensation: Mix 2-pyridinecarboxaldehyde (10 mmol) with bromoacetone (10 mmol) in ethanol (20 mL).

  • Cyclization: Heat to reflux for 4 hours. The intermediate undergoes intramolecular cyclization.[6]

  • Acidification: Add HBr (2 mL) to ensure full aromatization and salt formation.

  • Purification: Cool to

    
    . Filter the precipitate. Recrystallize from Ethanol/Ether.[1]
    
  • Yield: Expect 60-75% of yellow crystalline solid.

Protocol B: Comparative DNA Binding Assay (UV-Vis Titration)

Validates the "Electrostatic Clamp" hypothesis.

  • Preparation: Prepare

    
     solutions of Quinoline-derivative and Quinolizinium-derivative in Tris-HCl buffer (pH 7.4, 50 mM NaCl).
    
  • Titration: Add aliquots of Ct-DNA (Calf Thymus DNA) stock solution (

    
    ) to both cuvettes.
    
  • Measurement: Record UV-Vis spectra (200-600 nm) after each addition.

  • Observation:

    • Look for Hypochromicity (decrease in absorbance) and Red Shift (bathochromic shift).

    • Expectation: Quinolizinium will show a sharper saturation curve and distinct isosbestic points at lower DNA concentrations compared to Quinoline.[1]

  • Analysis: Fit data to the McGhee-von Hippel equation to determine binding constant (

    
    ).[1]
    
References
  • Sato, K., et al. (2001).[1][7] "Quinolizinium Hexafluorophosphate."[1][7][8] Acta Crystallographica Section C, 57(2), 174–175.[1][7] Link

  • Grycová, L., et al. (2007).[1][7] "Quaternary protoberberine alkaloids."[1][7] Phytochemistry, 68(2), 150–175.[1][7] Link

  • Marek, R., et al. (2003).[1] "Quinolizinium salts: synthesis, properties and biological activities." Current Organic Chemistry, 7(12). Link

  • Li, X., et al. (2013).[1] "Fluorescent quinolizinium ionic liquids." Journal of Materials Chemistry C, 1, 363-369.[1] Link

  • Solomon, V.R., et al. (2011).[1] "Quinoline as a privileged scaffold in cancer drug discovery."[1][9] Current Medicinal Chemistry, 18(10), 1488-1508.[1] Link

Sources

A Researcher's Guide to Bridging Theory and Experiment: Validating DFT Calculations of Quinolones with Spectroscopic Data

Author: BenchChem Technical Support Team. Date: February 2026

In the field of medicinal chemistry and drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. For quinolones, a critical class of synthetic broad-spectrum antibiotics, this understanding directly impacts the design of more effective and safer therapeutics.[1] While experimental spectroscopy provides invaluable empirical data, Density Functional Theory (DFT) calculations have emerged as a powerful complementary tool, offering predictive insights into molecular behavior.[2]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to rigorously compare and validate DFT calculation results against experimental spectroscopic data for quinolones. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating system that enhances scientific integrity.

Part 1: The Experimental Benchmark - Acquiring High-Quality Spectroscopic Data

The validity of any theoretical comparison hinges on the quality of the experimental data it is benchmarked against. The goal is to obtain clean, well-resolved spectra that are representative of the molecule's ground state.

Experimental Protocols

1. Vibrational Spectroscopy (FT-IR & FT-Raman)

  • Objective: To probe the vibrational modes of the quinolone molecule, which are sensitive to bond strengths, angles, and functional groups.

  • Methodology:

    • Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, the KBr pellet method is common. Mix 1 mg of the powdered quinolone sample with approximately 50 mg of vacuum-dried, IR-grade KBr.[3] For FT-Raman, the sample can often be analyzed directly in a glass vial.

    • Data Acquisition: Record the FT-IR spectrum in the 4000–400 cm⁻¹ range.[3] For FT-Raman, the range is typically 4000-50 cm⁻¹.[4]

    • Causality: The choice between FT-IR and Raman is crucial. FT-IR is sensitive to polar bonds (like C=O), while Raman is more sensitive to non-polar, symmetric bonds (like C=C in aromatic rings). Using both provides a more complete vibrational picture.[4] Solid-state analysis minimizes solvent effects, providing a direct comparison to gas-phase or solid-state DFT calculations.

2. Electronic Spectroscopy (UV-Vis)

  • Objective: To investigate the electronic transitions between molecular orbitals, typically the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

  • Methodology:

    • Solvent Selection: Dissolve the quinolone sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or water).[5][6] The choice of solvent is critical as it can influence the absorption maxima (λmax).

    • Concentration: Prepare a dilute solution (e.g., 1 x 10⁻⁴ M) to ensure the absorbance falls within the linear range of the Beer-Lambert law.[7]

    • Data Acquisition: Scan the sample across the UV-Visible range (typically 200-800 nm) to identify the λmax values.[8]

    • Causality: The solvent can interact with the molecule's ground and excited states differently, leading to spectral shifts.[6] Therefore, it is imperative to use the same solvent in the theoretical calculations (via a solvent model) to enable a meaningful comparison.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To probe the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular skeleton and connectivity.

  • Methodology:

    • Sample Preparation: Dissolve the quinolone sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Referencing: Use Tetramethylsilane (TMS) as an internal reference standard.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Causality: The choice of solvent can slightly alter chemical shifts. Using a standard reference like TMS is essential for calibrating the experimental spectrum, which is a prerequisite for comparing with calculated shielding constants.[9]

Part 2: The Theoretical Model - Performing Accurate DFT Calculations

The predictive power of DFT is highly dependent on the chosen methodology. The selections of the functional and basis set are not arbitrary; they are hypotheses about the best way to approximate the Schrödinger equation for the system of interest.

Computational Workflow

The following diagram illustrates the standard workflow for generating theoretical spectra to be compared with experimental data.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_exp Experiment cluster_analysis Analysis & Validation mol_select Molecule Selection (e.g., Ofloxacin) geom_opt 1. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_select->geom_opt Input Structure freq_check 2. Frequency Analysis (Confirm Minimum) geom_opt->freq_check Optimized Geometry spec_calc 3. Spectrum Simulation (Vibrational, TD-DFT, GIAO) freq_check->spec_calc Validated Minimum correlation Correlate & Scale Data (PED, λmax, δ) spec_calc->correlation exp_data Acquire Experimental Data (FT-IR, UV-Vis, NMR) exp_data->correlation validation Validate & Report correlation->validation

Caption: Workflow for comparing DFT calculations with experimental spectroscopy.

Key Computational Steps & Choices
  • Geometry Optimization:

    • Foundation: This is the most critical step. The goal is to find the lowest energy conformation of the molecule.

    • Methodology: The hybrid functional B3LYP is widely used and has been shown to provide excellent results for the geometries and vibrational frequencies of quinolones.[4][5] A Pople-style basis set, such as 6-311++G(d,p), is often employed as it offers a good balance between accuracy and computational cost.[4][10]

    • Validation: A successful optimization is confirmed by a subsequent frequency calculation that yields no imaginary frequencies, ensuring the structure is a true energy minimum.

  • Simulating Spectra:

    • Vibrational (IR/Raman): The same B3LYP/6-311++G(d,p) level of theory used for optimization is typically used to calculate harmonic vibrational frequencies.[4]

      • Causality (Scaling): Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. This is due to the approximations inherent in the DFT method and the neglect of anharmonicity. Therefore, the calculated frequencies are scaled by an empirical factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.

    • Electronic (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and absorption spectra.[11]

      • Causality (Solvent Model): To account for the effect of the solvent, a Polarizable Continuum Model (PCM) is often used.[6][12] This model approximates the solvent as a continuous dielectric medium, which is crucial for accurately predicting solvatochromic shifts observed experimentally.[6]

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR isotropic shielding constants.[13]

      • Causality (Referencing): The GIAO method calculates absolute shielding values (σ). To convert these to the familiar chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound, typically TMS (σ_ref). The chemical shift is then calculated as δ = σ_ref - σ_calc.[14]

Part 3: The Comparison - Bridging Theory and Experiment

Direct comparison allows for the validation of the theoretical model and a deeper interpretation of the experimental spectra.

Case Study: Ofloxacin

Ofloxacin, a second-generation fluoroquinolone, serves as an excellent case study.[4] We will use data synthesized from published studies to demonstrate the comparison process.[4][5][6]

Ofloxacin_Structure ofloxacin

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.